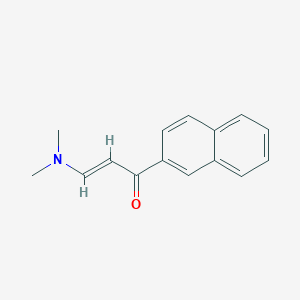

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-naphthalen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVYDBZSZDZCMG-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401199204 | |

| Record name | (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138716-23-1 | |

| Record name | (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138716-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401199204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one (CAS 138716-23-1): A Promising Scaffold for Drug Discovery

Introduction: Unveiling a Versatile Enaminone for Therapeutic Exploration

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one is a fascinating molecule belonging to the enaminone class, which are vinylogous amides. Structurally, it can also be considered a chalcone derivative, a class of compounds renowned for their wide-ranging biological activities.[1][2] The core structure, featuring a naphthalene moiety linked to a dimethylamino-substituted propenone, presents a unique scaffold for medicinal chemistry and drug development. Enaminones and chalcones are known to possess a spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.[3] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential biological activities and mechanisms of action, offering a roadmap for researchers and drug development professionals interested in exploring its therapeutic potential.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 138716-23-1 | [4] |

| Molecular Formula | C₁₅H₁₅NO | [4] |

| Molecular Weight | 225.29 g/mol | [4] |

| Appearance | Likely a solid | N/A |

| Purity | Typically ≥97% | [4] |

Synthesis and Characterization: A Proposed Pathway

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Proposed Synthesis Protocol

Materials:

-

2-Acetylnaphthalene

-

Bredereck's reagent (tert-butoxybis(dimethylamino)methane)

-

Anhydrous toluene

-

Hexane

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 2-acetylnaphthalene (1.0 eq).

-

Add anhydrous toluene (approximately 5-10 mL per mmol of 2-acetylnaphthalene).

-

With stirring, add Bredereck's reagent (1.2-1.5 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system, such as toluene/hexane, to yield this compound as a solid.

Characterization: Predicted Spectral Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ (ppm) | Assignment |

| ~8.4 (s, 1H) | Naphthyl-H |

| ~8.0-7.8 (m, 4H) | Naphthyl-H & Vinyl-H |

| ~7.6-7.4 (m, 3H) | Naphthyl-H |

| ~5.8 (d, 1H) | Vinyl-H |

| ~3.1 (s, 6H) | N(CH₃)₂ |

Note: These are predicted values and should be confirmed by experimental analysis.

Biological Activity and Potential Mechanisms of Action

The structural motifs within this compound suggest a high likelihood of significant biological activity. The broader classes of chalcones and enaminones are well-documented to interact with key cellular signaling pathways implicated in cancer and inflammation.

Potential Anticancer Activity

Naphthalene-containing chalcone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, lung, and liver cancer.[9][10][11] The proposed mechanisms for their anticancer activity often involve the induction of apoptosis and cell cycle arrest.

Potential Anti-inflammatory Activity

Chalcones and enaminones are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[12][13] A primary mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).

Modulation of Key Signaling Pathways

The biological effects of chalcones are often attributed to their ability to modulate critical intracellular signaling cascades, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and apoptosis. Chalcones have been shown to modulate the phosphorylation status of key MAPK proteins such as ERK, JNK, and p38.

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a master regulator of inflammation and cell survival. Many chalcones inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is central to cell growth, survival, and metabolism, and its dysregulation is common in cancer. Chalcones have been reported to inhibit the PI3K/Akt signaling cascade.

Caption: Proposed modulation of key signaling pathways by the target compound.

Proposed In Vitro Experimental Workflows

To elucidate the biological activity of this compound, a series of in vitro assays are proposed.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

This assay measures the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.

-

Griess Assay: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition. A parallel MTT assay should be performed to ensure that the observed inhibition is not due to cytotoxicity.[14][15]

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. The information presented in this guide, synthesized from data on related compounds, strongly suggests its potential as a lead compound for the development of novel anticancer and anti-inflammatory agents. Future research should focus on the specific synthesis and thorough characterization of this compound, followed by a comprehensive biological evaluation to validate the proposed activities and elucidate its precise mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this versatile enaminone scaffold.

References

-

CP Lab Safety. 3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, min 97%, 1 gram. Available from: [Link]

-

ResearchGate. Reported structure of new naphthalene chalcone derivatives as potential anticancer. Available from: [Link]

-

PubMed. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells. Available from: [Link]

-

National Institutes of Health. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. Available from: [Link]

-

ResearchGate. The naphthalene chalcone derivatives as anticancer agents. Available from: [Link]

-

Taylor & Francis Online. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site. Available from: [Link]

-

ResearchGate. Effect of chalcone 16 on nitric oxide production by RAW 264.7,... Available from: [Link]

-

ResearchGate. 2′-Methoxy-4′6′-Bis(Methoxymethoxy)Chalcone Inhibits Nitric Oxide Production in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages | Request PDF. Available from: [Link]

-

National Institutes of Health. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Available from: [Link]

-

PubMed. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. Available from: [Link]

-

Taylor & Francis Online. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents. Available from: [Link]

-

National Institutes of Health. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. Available from: [Link]

-

ResearchGate. (A) IC50 ± SD (µM) of the most potent naphthalene–enamide derivatives... Available from: [Link]

-

Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Available from: [Link]

-

ResearchGate. (PDF) Enaminone-Derived Pyrazoles with Antimicrobial Activity. Available from: [Link]

-

ResearchGate. Western blotting analysis of MAPK and NF-kB activation. (a) Western... Available from: [Link]

-

ResearchGate. (a). Inhibition of LPS induced nitric oxide production in RAW 264.7... Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Available from: [Link]

-

PubMed. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Available from: [Link]

-

National Institutes of Health. Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst. Available from: [Link]

-

ResearchGate. (PDF) Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst. Available from: [Link]

-

PubMed. Anti-Inflammatory Properties of the Enaminone E121 in the Dextran Sulfate Sodium (DSS) Colitis Model. Available from: [Link]

-

UCHEM. UCHEM-BREDERECK'S REAGENT. Available from: [Link]

-

PubMed. Chemistry of the enaminone of 1-acetylnaphthalene under microwave irradiation using chitosan as a green catalyst. Available from: [Link]

-

The naphthalene synthesis via the enaminone‐based annulation in aqueous DCE. Available from: [Link]

-

MDPI. 17O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5-Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

PubChem. 3-(Dimethylamino)-1-phenyl-2-propen-1-one. Available from: [Link]

-

The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Available from: [Link]

-

SpectraBase. E-3-(DIMETHYLAMINO)-1-PHENYLPROP-2-EN-1-ONE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubChem. (E)-3-Dimethylamino-1-phenyl-propenone. Available from: [Link]

-

National Institutes of Health. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Available from: [Link]

-

MDPI. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. Available from: [Link]

-

PubMed Central. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Available from: [Link]

-

YouTube. differences & similarities of 1H & 13C NMR spectroscopy. Available from: [Link]

-

synthesis of some enaminone derivatives under solvent-free process. Available from: [Link]

-

Wikipedia. tert-Butoxybis(dimethylamino)methane. Available from: [Link]

-

National Institutes of Health. Anti-Inflammatory Activity of S. Marianum and N. Sativa Extracts on Macrophages. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds | Bentham Science [eurekaselect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bredereck's reagent - Enamine [enamine.net]

- 6. myuchem.com [myuchem.com]

- 7. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | C11H13NO | CID 353460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]

- 11. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Properties of the Enaminone E121 in the Dextran Sulfate Sodium (DSS) Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one

An In-depth Technical Guide to the

Abstract

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one is a synthetic compound belonging to the broad class of chalcones and their analogues, characterized by an α,β-unsaturated carbonyl system. This structural motif is a well-established pharmacophore associated with a wide spectrum of biological activities. The presence of a bulky naphthalene ring and a dimethylamino group further functionalizes the molecule, suggesting a complex and multifaceted mechanism of action. While direct studies on this specific molecule are limited, a comprehensive analysis of structurally related naphthalene-enones, chalcones, and enaminones allows for the formulation of a robust hypothesis regarding its biological targets and cellular effects. This guide synthesizes the available evidence to propose a primary mechanism centered on the inhibition of tubulin polymerization and the modulation of critical cell signaling pathways, such as MAPK and Akt, leading to potent anticancer and anti-inflammatory activities. We further provide detailed experimental protocols for researchers to validate these proposed mechanisms and explore the full therapeutic potential of this compound.

Introduction and Structural Rationale

This compound is a derivative of the chalcone scaffold, which consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This core structure is prevalent in numerous natural and synthetic compounds exhibiting significant pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3]

The specific molecular architecture of this compound imparts distinct chemical features that likely govern its biological activity:

-

The Naphthalene Moiety: This large, lipophilic bicyclic aromatic system can engage in π-π stacking and hydrophobic interactions within protein binding pockets. Naphthalene-containing scaffolds are found in numerous antiproliferative compounds, some of which are known to exhibit potent cytotoxic activity.[4][5]

-

The α,β-Unsaturated Carbonyl System (Enone): This is a critical electrophilic center, acting as a Michael acceptor. It can form covalent bonds with nucleophilic residues (such as cysteine thiols) in target proteins, leading to irreversible inhibition. This reactivity is a hallmark of many biologically active chalcones.[1][6]

-

The Dimethylamino Group: This electron-donating group can modulate the reactivity of the enone system and influence the molecule's solubility, cell permeability, and ability to form hydrogen bonds, potentially enhancing its interaction with biological targets.

Given these structural attributes, the compound is primed to interact with multiple cellular targets. The most compelling evidence from analogous compounds points towards a mechanism of action rooted in the disruption of cytoskeletal dynamics and the interruption of pro-survival signaling cascades.

Proposed Primary Mechanism of Action: Dual-Action Anticancer Agent

We propose that this compound functions primarily as an anticancer agent through a dual mechanism involving direct cytoskeletal disruption and inhibition of key oncogenic signaling pathways.

2.1. Inhibition of Tubulin Polymerization

A significant body of research has identified tubulin as a primary target for chalcones and naphthalene-containing enones.[4][5][7][8][9] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.

Causality of Action: Microtubules are essential components of the cytoskeleton, critical for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, this compound would disrupt these processes, leading to:

-

Mitotic Arrest: The failure to form a functional mitotic spindle prevents the proper segregation of chromosomes, arresting the cell cycle at the G2/M phase.[9]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The naphthalene moiety likely enhances binding affinity to the hydrophobic colchicine site, while the enone system could potentially form a covalent adduct with a nearby cysteine residue, leading to potent and sustained inhibition.

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

Caption: Proposed mechanism of tubulin polymerization inhibition.

2.2. Modulation of Pro-Survival Signaling Pathways

Chalcone derivatives are known to modulate multiple signaling pathways critical for cancer cell proliferation and survival, notably the PI3K/Akt and MAPK/ERK pathways.[10] These pathways are often hyperactivated in cancer, promoting growth and inhibiting apoptosis.

Causality of Action: The electrophilic enone core of the molecule can react with cysteine residues in the catalytic domains of key kinases, such as Akt and MEK/ERK.

-

Akt Pathway Inhibition: Inhibition of Akt (Protein Kinase B) phosphorylation would suppress downstream signals that promote cell survival and glucose metabolism, making cancer cells more susceptible to apoptosis.

-

MAPK Pathway Inhibition: By targeting kinases in the MAPK cascade (e.g., MEK), the compound could block signals that drive cell proliferation, differentiation, and survival.

This multi-targeted approach, hitting both the cytoskeleton and key signaling nodes, suggests the potential for potent cytotoxicity and a lower likelihood of developing resistance.

Signaling Pathway: Kinase Inhibition

Caption: Proposed inhibition of pro-survival signaling pathways.

Potential Anti-inflammatory Mechanism

The structural features of the molecule also suggest a potent anti-inflammatory mechanism, which often shares common pathways with anticancer activity. The 1,3-disubstituted prop-2-en-1-one scaffold has been directly implicated as an inhibitor of neutrophilic inflammation.[10]

Causality of Action: Inflammation is mediated by signaling cascades that lead to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).

-

Inhibition of NF-κB: The NF-κB pathway is a central regulator of inflammation. Chalcones are known to inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.

-

MAPK Pathway Modulation: As in cancer, the MAPK pathway is also crucial for the inflammatory response. Inhibition of p38 MAPK and JNK, in particular, can suppress the production of inflammatory cytokines.

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanisms of action, a series of self-validating in vitro experiments are required. The following protocols provide a logical workflow for characterizing the bioactivity of this compound.

Workflow for Mechanistic Investigation

Caption: Logical workflow for experimental validation.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines and establish the half-maximal inhibitory concentration (IC₅₀).

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HeLa, HepG2, MCF-7) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO, then dilute in culture medium. Treat cells with final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated plates for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve using non-linear regression.

Trustworthiness Check: The use of a positive control (Doxorubicin) validates the assay's sensitivity. The vehicle control ensures that the observed toxicity is not due to the solvent.

Protocol 2: Tubulin Polymerization Assay

Objective: To directly assess the compound's ability to inhibit the polymerization of purified tubulin in a cell-free system.

Methodology:

-

Reaction Setup: In a 96-well plate, combine tubulin polymerization buffer, a fluorescence reporter (e.g., DAPI), and purified tubulin protein (final concentration ~3 mg/mL).

-

Compound Addition: Add the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀ value). Include a negative control (DMSO) and positive controls (Colchicine, Paclitaxel).

-

Initiate Polymerization: Warm the plate to 37°C to initiate polymerization.

-

Fluorescence Monitoring: Measure the fluorescence intensity every minute for 60 minutes. Tubulin polymerization increases the fluorescence signal.

-

Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of treated samples to the controls. Inhibition is indicated by a reduction in the rate and extent of fluorescence increase.

Trustworthiness Check: Paclitaxel (a polymerization promoter) and Colchicine (a polymerization inhibitor) serve as opposing positive controls, ensuring the assay is functioning correctly and can detect both types of modulation.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in the Akt and MAPK pathways and to detect markers of apoptosis.

Methodology:

-

Cell Treatment & Lysis: Treat cancer cells with the compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies overnight at 4°C. Key targets include: p-Akt, Akt, p-ERK, ERK, cleaved PARP, Bcl-2, Bax, and β-actin (as a loading control).

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify band intensity and normalize to the loading control (β-actin).

Trustworthiness Check: Probing for both the phosphorylated (active) and total forms of kinases (e.g., p-Akt and total Akt) is crucial to distinguish between inhibition of activation and overall protein degradation. β-actin serves as a loading control to ensure equal protein amounts were analyzed.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC₅₀ values that could be expected from the cytotoxicity assay, based on the activity of similar naphthalene-enone compounds.[4]

| Cell Line | Histology | Hypothetical IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | 0.55 |

| MCF-7 | Breast Adenocarcinoma | 1.20 |

| A549 | Lung Carcinoma | 2.50 |

| HEK293 | Normal Kidney Cells | > 50 |

This data is illustrative and requires experimental validation. The high hypothetical IC₅₀ against a non-cancerous cell line (HEK293) would suggest a degree of cancer cell selectivity.

Conclusion and Future Directions

The structural framework of this compound strongly supports a hypothesized mechanism of action centered on the inhibition of tubulin polymerization and the disruption of oncogenic signaling pathways like PI3K/Akt and MAPK. This dual-action profile makes it a compelling candidate for further development as an anticancer agent. Its structural similarity to known anti-inflammatory agents also warrants investigation into its potential for treating inflammatory disorders.

The experimental protocols detailed herein provide a clear and robust roadmap for elucidating its precise molecular targets and cellular effects. Future research should focus on in vivo efficacy studies in animal models, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize potency and selectivity.

References

-

Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. (n.d.). PubMed Central. [Link]

-

Synthesis, Biological Evaluation and Mechanism Study of Chalcone Analogues as Novel Anti-cancer Agents. (2025). ResearchGate. [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]

-

Chalcones and their derivatives as antioxidants: Mechanism and Applications. (2026). ResearchGate. [Link]

-

Hydroxy Chalcones and Analogs with Chemopreventive Properties. (2023). PMC - NIH. [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (n.d.). PMC - NIH. [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2025). RSC Publishing. [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (n.d.). RSC Publishing. [Link]

-

3-(Dimethylamino)-1-(2-hydroxyaryl)prop-2-en-1-one 37-derived formation... (n.d.). ResearchGate. [Link]

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2025). ResearchGate. [Link]

-

3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one. (n.d.). PubChem. [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (n.d.). PMC - NIH. [Link]

-

Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. (2024). NIH. [Link]

-

3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride. (n.d.). gihichemicals.com. [Link]

-

Unusual behavior of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one towards some phosphorus reagents: Synthesis of novel diethyl 2-phosphonochromone, diethyl 3-phosphonopyrone and 1,3,2-oxathiaphosphinines. (2025). ResearchGate. [Link]

-

Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. (2011). PMC - NIH. [Link]

-

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one. (n.d.). PubChem. [Link]

-

3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, min 97%, 1 gram. (n.d.). CP Lab Safety. [Link]

-

Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (2022). NIH. [Link]

-

3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride. (n.d.). PubChem. [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (2025). RSC Publishing. [Link]

-

(2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one. (n.d.). ResearchGate. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, a versatile β-enaminone intermediate. Enaminones are highly valuable scaffolds in organic and medicinal chemistry, serving as precursors for a wide array of heterocyclic compounds with significant therapeutic potential, including anticonvulsant, anti-inflammatory, and antitumor agents.[1][2][3][4] This document details the strategic retrosynthetic analysis, synthesis of key precursors, a comparative analysis of core condensation reagents, and a validated, step-by-step experimental protocol. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the mechanistic rationale behind experimental choices to ensure reproducibility and methodological robustness.

Introduction and Strategic Importance

This compound (CAS No: 138716-23-1) belongs to the class of β-enaminones, which are characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group (-NH-CH=CH-C=O).[1] This structural motif renders them exceptionally versatile building blocks in synthetic chemistry.[5][6] The inherent nucleophilic character at the β-carbon and electrophilic character at the carbonyl carbon allows for a diverse range of chemical transformations, making them ideal starting materials for the synthesis of complex heterocycles like pyridines, pyrazoles, and pyrimidines.[4][7] Given the prevalence of these heterocyclic systems in pharmaceuticals, a robust and well-understood synthesis of enaminone intermediates is of paramount importance.[3]

This guide focuses on a reliable and scalable pathway to the title compound, beginning with a logical retrosynthetic disconnection to identify commercially viable starting materials.

Retrosynthetic Analysis and Pathway Design

The primary synthetic challenge lies in the formation of the core enaminone structure. A logical retrosynthetic approach involves disconnecting the C-C bond between the α and β carbons relative to the carbonyl group. This reveals the two primary synthons: an enolate equivalent derived from 2-acetylnaphthalene and an electrophilic formylating agent.

Caption: Retrosynthetic pathway for the target enaminone.

This analysis establishes a clear and efficient forward synthesis: a condensation reaction between 2-acetylnaphthalene and a suitable dimethylformamide equivalent.

Synthesis of Key Precursor: 2-Acetylnaphthalene

The primary precursor, 2-acetylnaphthalene (CAS No: 93-08-3), is a solid compound that serves as the carbon backbone for our target molecule.[8] While commercially available, understanding its synthesis is crucial for process development.

Preferred Method: Friedel-Crafts Acylation

The most common laboratory and industrial synthesis of 2-acetylnaphthalene is the Friedel-Crafts acylation of naphthalene.[9] This reaction involves treating naphthalene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10]

Reaction: Naphthalene + Acetyl Chloride --(AlCl₃, Nitrobenzene)--> 2-Acetylnaphthalene + 1-Acetylnaphthalene

Rationale for Experimental Choices (Regioselectivity)

A critical challenge in the Friedel-Crafts acylation of naphthalene is controlling the regioselectivity. The reaction can yield both 1-acetylnaphthalene (α-substitution) and 2-acetylnaphthalene (β-substitution).

-

Kinetic vs. Thermodynamic Control: The α-position is more sterically accessible and electronically activated, leading to the kinetically favored 1-acetylnaphthalene product, especially at lower temperatures. However, the β-position is sterically more hindered, and the resulting 2-acetylnaphthalene is the thermodynamically more stable product.

-

Solvent and Temperature: The choice of solvent plays a pivotal role. Using a solvent like carbon disulfide tends to favor the kinetic product. In contrast, employing nitrobenzene as the solvent at slightly elevated, carefully controlled temperatures allows the initial kinetic product to revert and rearrange to the more stable 2-acetylnaphthalene, thus maximizing its yield.[11] This makes nitrobenzene the solvent of choice for selectively synthesizing the required precursor.[10][11]

The Core Condensation Reaction: Enaminone Formation

The cornerstone of this synthesis is the condensation of the methyl ketone (2-acetylnaphthalene) with a formylating agent to introduce the dimethylamino-propenone moiety. This reaction is a variation of the Claisen-Schmidt condensation, which involves the reaction of a ketone with a carbonyl compound lacking α-hydrogens.[12][13][14]

Mechanistic Overview

The reaction proceeds via the condensation of the ketone with an amide acetal. The general mechanism involves the formation of an enamine intermediate from the ketone, which then reacts with the formylating agent.

Caption: Generalized mechanism for enaminone formation.

Causality Behind Reagent Selection

The choice of formylating agent is critical and directly impacts reaction efficiency, scope, and conditions. Two reagents are predominantly used for this transformation: Dimethylformamide dimethyl acetal (DMF-DMA) and Bredereck's reagent.

| Feature | Dimethylformamide dimethyl acetal (DMF-DMA) | Bredereck's Reagent (tert-butoxybis(dimethylamino)methane) |

| Reactivity | Highly effective for active methyl and methylene ketones.[6] | More powerful; effective for less acidic or sterically hindered ketones where DMF-DMA may fail.[7] |

| Mechanism | Direct condensation. | Dissociates to form a strong base (tert-butoxide) in situ, which deprotonates the ketone, enhancing reactivity.[7][15][16] |

| Conditions | Typically requires heating in a solvent like toluene or xylene, or can be run neat.[6][17] | Can often be performed under milder conditions, though heating is common.[7][18] |

| Advantages | Readily available, cost-effective, widely used. | Broader substrate scope, higher yields with challenging substrates.[7] |

| Disadvantages | May be less effective for weakly acidic C-H bonds. | More expensive, moisture-sensitive. |

Expert Insight: For the synthesis of this compound, the methyl protons of 2-acetylnaphthalene are sufficiently acidic for a successful reaction with the more economical DMF-DMA . Bredereck's reagent represents a powerful alternative should yields with DMF-DMA prove unsatisfactory.[5][7]

Detailed Experimental Protocol

This protocol describes the synthesis of the target compound from 2-acetylnaphthalene and DMF-DMA.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Acetylnaphthalene | 170.21 | 10.0 g | 0.0587 | Ensure dryness. |

| DMF-DMA | 119.16 | 10.5 g (11.1 mL) | 0.0881 (1.5 eq) | Use in excess. |

| Toluene | - | 100 mL | - | Anhydrous grade. |

Step-by-Step Procedure

-

Flask Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylnaphthalene (10.0 g, 0.0587 mol).

-

Solvent Addition: Add anhydrous toluene (100 mL) to the flask to dissolve the starting material.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add dimethylformamide dimethyl acetal (DMF-DMA) (11.1 mL, 0.0881 mol) to the solution via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. If necessary, add hexanes to induce precipitation. Filter the resulting crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure product as a solid.

Characterization of Final Product

The identity and purity of the synthesized this compound are confirmed through standard spectroscopic techniques.

| Property / Technique | Data |

| Molecular Formula | C₁₅H₁₅NO[19][20] |

| Molecular Weight | 225.29 g/mol [19][20] |

| Appearance | Yellow solid (typical) |

| ¹H NMR (CDCl₃, ppm) | δ ~2.9-3.1 (s, 6H, N(CH₃)₂), ~5.8 (d, 1H, vinyl H), ~7.5-8.2 (m, 8H, aromatic & vinyl H) |

| ¹³C NMR (CDCl₃, ppm) | δ ~37-45 (N(CH₃)₂), ~95 (vinyl CH), ~124-136 (aromatic C), ~153 (vinyl C-N), ~188 (C=O) |

| IR (cm⁻¹) | ~1640-1660 (C=O stretch, conjugated), ~1580-1600 (C=C stretch), ~2900-3000 (C-H stretch) |

| Mass Spec (ESI-HRMS) | [M+H]⁺ calculated for C₁₅H₁₆NO⁺: 226.1226; found: 226.1228 |

Note: Spectroscopic values are estimates based on the structure and data for similar compounds. Actual values must be determined experimentally.

Broader Applications in Drug Development

The synthesized enaminone is not merely a chemical curiosity but a powerful intermediate for creating libraries of bioactive molecules. Its dual electrophilic/nucleophilic nature allows it to be a linchpin in the synthesis of various heterocyclic systems, which are core components of many pharmaceuticals.[3][21] Research has shown that compounds derived from enaminone scaffolds possess a wide range of biological activities, including:

The naphthalene moiety itself is a common feature in pharmacologically active compounds, making this particular enaminone an attractive starting point for novel drug discovery programs.

Conclusion

This guide has outlined a robust and well-rationalized synthetic pathway for this compound. By understanding the mechanistic principles of both the precursor synthesis and the core condensation reaction, researchers can confidently execute this procedure. The key to a successful synthesis lies in the strategic selection of reagents and the precise control of reaction conditions, particularly in managing the regioselectivity of the initial Friedel-Crafts acylation and choosing the appropriate formylating agent for the enaminone formation. The resulting compound serves as a valuable and versatile platform for the development of novel heterocyclic compounds with significant potential in medicinal chemistry.

References

- Benchchem. Navigating the Synthesis of 2-Acetylnaphthalene: A Comparative Guide to Starting Materials and Methodologies.

- Benchchem. Application Notes and Protocols: Enamine Formation from Active Methylene Compounds with Bredereck's Reagent.

- Biosynth. 2-Acetylnaphthalene | 93-08-3 | FA54850.

- PrepChem.com. Synthesis of 2-acetylnaphthalene.

- PMC - NIH. Scalable synthesis of enaminones utilizing Gold's reagents.

- Riyadh, S. M., & Abdelhamid, I. A. (2008). ENAMINES AS PRECURSORS TO POLYFUNCTIONAL HETEROAROMATIC COMPOUNDS; A DECADE OF DEVELOPMENT.

- Enamine. Bredereck's reagent.

- Unknown. synthesis of some enaminone derivatives under solvent-free process.

- TSI Journals. Studies on enaminones.

- ResearchGate. Enaminones: Exploring Additional Therapeutic Activities | Request PDF.

- Al-khazraji, A. M., Waheed, E. J., & Ahmed, A. A. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Al-Kitab Journal for Pure Sciences, 7(2), 130-152.

- American Chemical Society. DMF Dimethyl Acetal as Carbon Source for α-Methylation of Ketones: A Hydrogenation–Hydrogenolysis Strategy of Enaminones. (2015).

- Organic Syntheses Procedure. 2-acetyl-6-methoxynaphthalene.

- ResearchGate. Medicinal chemistry of the enaminone scaffold.

- Scholars Research Library. Synthesis and evaluation of chalcone derivatives of 2-acetyl naphthalene for antifungal and antibacterial activity.

- ResearchGate. tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent).

- Polycyclic Aromatic Compounds. Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities.

- PMC - NIH. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities.

- PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation).

- UCHEM. UCHEM-BREDERECK'S REAGENT.

- YouTube. Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. (2020).

- BYJU'S. Claisen Condensation Mechanism.

- ResearchGate. Spotlight 156. (2006).

- Synquest Labs. This compound.

- Wikipedia. Claisen–Schmidt condensation.

- Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems.

- Unknown. a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3)(Template).

- Labsolu. This compound.

- CP Lab Safety. 3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, min 97%, 1 gram.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biosynth.com [biosynth.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. praxilabs.com [praxilabs.com]

- 13. byjus.com [byjus.com]

- 14. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 15. myuchem.com [myuchem.com]

- 16. researchgate.net [researchgate.net]

- 17. tsijournals.com [tsijournals.com]

- 18. Bredereck's reagent - Enamine [enamine.net]

- 19. CAS 138716-23-1 | 4636-1-E3 | MDL MFCD00179142 | this compound | SynQuest Laboratories [synquestlabs.com]

- 20. calpaclab.com [calpaclab.com]

- 21. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility and Stability of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, a key building block in the synthesis of protein degraders, possesses a chemical architecture that presents both opportunities and challenges in pharmaceutical development.[1] As an enaminone, its utility is intrinsically linked to its physicochemical properties, namely its solubility and stability. This guide provides a comprehensive technical overview of these critical parameters. We will delve into the theoretical underpinnings of enaminone chemistry, outline robust experimental protocols for determining solubility and stability, and offer field-proven insights to mitigate degradation and enhance formulation viability. This document is intended to be a practical resource for researchers, enabling them to anticipate challenges and make informed decisions throughout the drug development lifecycle.

Introduction: The Chemical Nuances of an Enaminone Building Block

This compound belongs to the enaminone class of compounds, characterized by a conjugated system of an amine and a carbonyl group linked by a carbon-carbon double bond (N-C=C-C=O).[2] This structural motif is the primary determinant of its chemical behavior.

The resonance delocalization within the enaminone backbone imparts a degree of stability but also introduces vulnerabilities. The electron-donating dimethylamino group and the electron-withdrawing carbonyl group create a polarized molecule with both nucleophilic and electrophilic centers, making it a versatile synthetic intermediate.[2] However, this reactivity also predisposes the molecule to specific degradation pathways, particularly hydrolysis.

Understanding the delicate balance between the compound's inherent reactivity and its stability is paramount for its successful application in drug discovery and development. This guide will provide the foundational knowledge and practical methodologies to navigate these complexities.

Physicochemical Properties

A summary of the known properties of this compound is presented below.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₅NO | [1][3] |

| Molecular Weight | 225.3 g/mol | [1][3] |

| CAS Number | 138716-23-1 | [1][3] |

| Appearance | Light yellow to yellow solid | [4] |

| Purity | Typically ≥95-97% | [1][3] |

Solubility Profile: A Critical Parameter for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, its relatively non-polar naphthalen moiety and the polar enaminone functionality suggest a solubility profile that will be highly dependent on the solvent system.

General Solubility Considerations for Enaminones

Enaminones, as a class, tend to be soluble in most organic solvents.[5] However, their solubility in aqueous media can be limited and is often pH-dependent. Protic solvents, especially water, can pose a challenge not only to solubility but also to stability due to the risk of hydrolysis.[6] Aprotic solvents are generally preferred for both storage and reaction conditions to maintain the integrity of the molecule.[6]

Experimental Protocol for Solubility Determination

A robust understanding of the solubility of this compound in various solvent systems is essential. The following protocol outlines a standard method for determining its equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

-

This compound (purity >97%)

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400))

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a shaking incubator at a controlled temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant without disturbing the solid.

-

-

Quantification:

-

Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound. A standard calibration curve should be prepared using known concentrations of the compound.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or µg/mL for each solvent at each temperature.

-

Figure 1: Workflow for Experimental Solubility Determination.

Stability Profile: Ensuring Molecular Integrity

The stability of this compound is a critical quality attribute that can impact its safety, efficacy, and shelf-life. As an enaminone, it is susceptible to degradation under various stress conditions.

Key Degradation Pathways for Enaminones

The primary degradation pathway for enaminones is hydrolysis, which can be catalyzed by both acid and base.[7][8]

-

Acid-Catalyzed Hydrolysis: Protonation of the vinyl carbon is often the rate-limiting step in the acid-catalyzed hydrolysis of enaminones.[7] This makes the molecule susceptible to cleavage in acidic environments, such as the stomach.[8]

-

Base-Catalyzed Hydrolysis: Under basic conditions, nucleophilic attack by hydroxide ions can lead to the cleavage of the enaminone linkage.[8]

-

Photodegradation: The conjugated π-system in α,β-unsaturated ketones can absorb UV light, potentially leading to photochemical reactions such as Z/E isomerization or other degradative pathways.[9][10]

-

Oxidative Degradation: While less commonly reported for enaminones specifically, the presence of double bonds and heteroatoms suggests a potential for oxidative degradation.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[11][12] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[11][13]

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)

-

Photostability chamber

-

Oven for thermal stress testing

-

HPLC-UV system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification

Methodology:

A systematic approach to forced degradation is crucial. The following conditions are recommended based on ICH guidelines.[11]

| Stress Condition | Typical Experimental Setup |

| Acid Hydrolysis | Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60-80 °C) for a specified time. |

| Base Hydrolysis | Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60-80 °C) for a specified time. |

| Oxidative Degradation | Dissolve the compound in a solution of H₂O₂ (e.g., 3%) and keep at room temperature or slightly elevated temperature. |

| Thermal Degradation | Expose the solid compound to dry heat in an oven (e.g., 80-100 °C). |

| Photodegradation | Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

Sample Analysis:

-

At various time points, samples should be withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

-

The HPLC method should be capable of separating the parent compound from all significant degradation products.

-

LC-MS should be employed to identify the mass of the degradation products, providing insights into their structures.

Figure 2: Forced Degradation Study Workflow.

Recommendations for Storage and Handling

Based on the general stability profile of enaminones, the following recommendations are provided for this compound:

-

Storage: Store the solid compound in a cool, dark, and dry place under an inert atmosphere.[6][14]

-

Solutions: Prepare solutions fresh whenever possible. If storage of solutions is necessary, use aprotic solvents and store at low temperatures, protected from light.

-

pH Control: Avoid strongly acidic or basic conditions during handling and in formulations. Buffering agents may be necessary to maintain a stable pH environment.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. A thorough understanding of its solubility and stability is not merely an academic exercise but a fundamental requirement for its successful translation into viable therapeutic candidates. The experimental protocols and insights provided in this guide offer a robust framework for characterizing this important molecule. By proactively addressing the inherent challenges associated with the enaminone scaffold, researchers can de-risk their development programs and accelerate the journey from bench to bedside.

References

-

This compound, min 97%, 1 gram - CP Lab Safety.

-

This compound - Synquest Labs.

-

An Easy Synthesis of Enaminones in Water as Solvent - Organic Chemistry Portal.

-

Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed.

-

A MODEL STUDY OF PH EFFECT ON ENAMINONE COMPLEXATION ACTIVITY TOWARDS SOME METALS - International Scientific Publications.

-

This compound - LabSolu.

-

Technical Support Center: Enhancing the Stability of Enaminone Compounds - Benchchem.

-

3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one - PubChem.

-

Forced degradation studies - MedCrave online.

-

General structures of enaminones. | Download Scientific Diagram - ResearchGate.

-

(E)-3-(Dimethylamino)-1-(2-naphthyl)-2-propen-1-one - ChemicalBook.

-

3-(dimethylamino)-1-(naphthalen-2-yl)propan-1-ol - Virtuous Lifesciences.

-

CAS 13634-66-7 3-(DIMETHYLAMINO)-1-(NAPHTHALEN-2-YL)PROPAN-1-OL - BOC Sciences.

-

Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction - ACP.

-

Forced degradation studies: A critical lens into pharmaceutical stability.

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

-

Forced Degradation Studies for Biopharmaceuticals - BioPharm International.

-

(E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one - Industrial Chemicals.

-

Photochemical studies of α,β-unsaturated ketones in carbon tetrachloride solution | Request PDF - ResearchGate.

-

Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research.

-

Recent Developments in the Chemistry of Enaminones - ResearchGate.

-

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one - PubChem.

-

Unusual behavior of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one towards some phosphorus reagents: Synthesis of novel diethyl 2-phosphonochromone, diethyl 3-phosphonopyrone and 1,3,2-oxathiaphosphinines | Request PDF - ResearchGate.

-

Functional pH-responsive polymers containing dynamic enaminone linkages for the release of active organic amines - RSC Publishing.

-

[Spectroscopic and chromatographic studies on photochemical isomerism of alpha, beta-diunsaturated ketones] - PubMed.

-

Supporting Information General method for the synthesis of enaminones via photocatalysis Additional optimization details, mechan - Semantic Scholar.

-

3-(dimethylamino)-1-(naphthalen-2-yl)propan-1-ol - Echemi.

-

3-(Dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one - AHH Chemical.

-

Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article.

-

General method for the synthesis of enaminones via photocatalysis - Beilstein Journals.

-

Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity.

-

Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - PMC - NIH.

-

Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC - NIH.

-

CN115745817A - Method for preparing 3- (dimethylamino) -1- (naphthalene-1-yl) -1-acetone hydrochloride - Google Patents.

-

Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons - PMC - NIH.

-

3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one | CAS No - Simson Pharma Limited.

-

17.6: α,β-Unsaturated Aldehydes and Ketones - Chemistry LibreTexts.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 138716-23-1 | 4636-1-E3 | MDL MFCD00179142 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. (E)-3-(Dimethylamino)-1-(2-naphthyl)-2-propen-1-one | 138716-23-1 [amp.chemicalbook.com]

- 5. Buy (E)-3-(Dimethylamino)-1-(Pyridin-3-yl)prop-2-en-1-one at Affordable Prices, Versatile Compound for Organic Synthesis [forecastchemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. [Spectroscopic and chromatographic studies on photochemical isomerism of alpha, beta-diunsaturated ketones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medcraveonline.com [medcraveonline.com]

- 12. acdlabs.com [acdlabs.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one is a chalcone derivative featuring a naphthalen-2-yl moiety and a dimethylamino group. This guide provides a comprehensive technical overview of its synthesis, spectroscopic characterization, and a review of the pertinent literature regarding its potential biological activities, drawing insights from structurally related compounds. The core structure, a 1,3-diaryl-2-propen-1-one, is a well-established pharmacophore, and the incorporation of the naphthalene ring and a dimethylamino group is anticipated to modulate its physicochemical and biological properties. This document aims to serve as a foundational resource for researchers interested in the exploration and development of novel therapeutic agents based on this scaffold.

Introduction: The Chemical and Biological Landscape of Naphthalene-Containing Chalcones

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds that have garnered significant attention in medicinal chemistry.[1] Their facile synthesis and diverse pharmacological activities make them attractive scaffolds for drug discovery. The incorporation of a naphthalene moiety into the chalcone framework has been shown to enhance biological effects, leading to promising candidates for anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]

The subject of this guide, this compound, combines the structural features of a chalcone with a bulky, lipophilic naphthalene ring and an electron-donating dimethylamino group. This specific combination of functional groups is expected to influence the molecule's electronic properties, steric hindrance, and potential interactions with biological targets. This guide will delve into the established methods for its synthesis, the expected spectroscopic signatures for its unambiguous identification, and a discussion of its potential biological activities based on extensive literature analysis of related analogues.

Synthesis of this compound

The most common and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation .[4][5] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde.[4] For the synthesis of our target compound, the logical precursors are 2-acetylnaphthalene and N,N-dimethylformamide dimethyl acetal (DMF-DMA) or a related dimethylamino-containing aldehyde equivalent.

Proposed Synthetic Workflow

The synthesis of this compound can be achieved through a one-pot reaction. The causality behind this choice of reactants lies in the reactivity of the starting materials. 2-acetylnaphthalene provides the enolizable ketone, while DMF-DMA serves as a convenient source of the dimethylaminovinylidene moiety.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on established Claisen-Schmidt condensation procedures for analogous compounds.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylnaphthalene (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Reagent Addition: To the stirred solution, add N,N-dimethylformamide dimethyl acetal (1.2 eq.).

-

Catalyst Introduction: Slowly add a catalytic amount of a strong base, such as a 50% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The causality for using a strong base is to facilitate the deprotonation of the α-carbon of 2-acetylnaphthalene, forming the reactive enolate.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water to remove any residual base.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield the pure this compound.

Spectroscopic Characterization

Unambiguous characterization of the synthesized compound is crucial. The following spectroscopic techniques are standard for the structural elucidation of organic molecules.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the naphthalene ring protons, two vinylic protons (doublets with a large coupling constant, ~15 Hz, indicative of the E-configuration), and two singlets for the non-equivalent methyl groups of the dimethylamino moiety. |

| ¹³C NMR | Resonances for the carbonyl carbon, vinylic carbons, carbons of the naphthalene ring, and the methyl carbons of the dimethylamino group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₅H₁₅NO, MW: 225.29 g/mol ).[7][8] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the α,β-unsaturated ketone, C=C stretching of the alkene, and C-N stretching of the dimethylamino group. |

Potential Biological Activities: A Literature-Informed Perspective

While specific biological studies on this compound are not extensively reported, a wealth of information on structurally similar naphthalene-chalcone derivatives allows for an informed discussion of its potential therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of naphthalene-chalcone derivatives.[3][9][10]

-

Mechanism of Action: A prominent mechanism of action for many anticancer chalcones is the inhibition of tubulin polymerization .[3][9] By binding to the colchicine binding site on tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

-

Structure-Activity Relationship (SAR) Insights:

-

The presence of a naphthalene ring is often associated with enhanced cytotoxic activity.[3]

-

Electron-donating groups, such as the dimethylamino group, on the B-ring of the chalcone can modulate the anticancer potency. For instance, a diethylamino group at the para position of the phenyl ring in a similar series of chalcones exhibited potent anticancer activity against HCT116 and HepG2 cell lines.[3]

-

-

Supporting Evidence: A series of naphthalene-chalcone derivatives were synthesized and evaluated for their antiproliferative activity against the MCF-7 breast cancer cell line.[9] Several compounds displayed potent activity, with IC₅₀ values in the low micromolar range.[9] Another study on novel naphthalene-chalcone hybrids identified a compound with significant activity against the A549 lung cancer cell line.[10]

Antimicrobial and Antifungal Activities

Chalcones are also known for their broad-spectrum antimicrobial and antifungal properties.[10] The α,β-unsaturated ketone moiety is believed to be crucial for this activity, likely acting as a Michael acceptor and reacting with nucleophilic groups in essential biomolecules of microorganisms. A study on naphthalene-chalcone hybrids reported a compound with activity against Staphylococcus aureus, Staphylococcus epidermidis, Candida albicans, and Candida krusei.[10]

Other Potential Activities

Naphthalene-chalcone derivatives have also been investigated for other biological effects, including:

Future Directions and Conclusion

This compound represents a promising scaffold for further investigation in drug discovery. The synthetic route is straightforward, and the established biological activities of related compounds provide a strong rationale for its evaluation in various therapeutic areas.

Future research should focus on:

-

Definitive Synthesis and Characterization: Carrying out the proposed synthesis and fully characterizing the compound using modern spectroscopic techniques.

-

In Vitro Biological Evaluation: Screening the compound against a panel of cancer cell lines to determine its cytotoxic potential and elucidating its mechanism of action, including tubulin polymerization inhibition assays.

-

Antimicrobial Screening: Assessing its activity against a range of pathogenic bacteria and fungi.

-

Lead Optimization: Based on the initial biological data, designing and synthesizing new analogues to establish a clear structure-activity relationship and optimize for potency and selectivity.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. nevolab.de [nevolab.de]

- 7. CAS 138716-23-1 | 4636-1-E3 | MDL MFCD00179142 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one: Synthesis, Characterization, and Application in Targeted Protein Degradation

Abstract

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, a notable enaminone, has emerged as a critical building block in the vanguard of medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, structural characterization, and pivotal role as a precursor in the development of sophisticated therapeutic agents. While the specific historical discovery of this molecule is not extensively documented in seminal literature, its synthesis is predicated on well-established principles of enaminone formation. This document serves as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic modalities.

Introduction and Background

This compound, with the CAS Number 138716-23-1, is a specialized organic compound featuring a naphthalene moiety and a dimethylamino group conjugated through a propenone backbone.[1][2] This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis. The core of its utility lies in its identity as a β-enaminone, a class of compounds recognized for their versatile reactivity and application as synthons for a wide array of heterocyclic compounds.[1] In recent years, its primary significance has been cemented by its use as a "Protein Degrader Building Block," a testament to its role in the construction of Proteolysis Targeting Chimeras (PROTACs).[2][3]

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest, offering a paradigm shift in drug discovery.[4] this compound serves as a key fragment in the assembly of these complex molecules.